Gossypin is a natural product found in Rhododendron dauricum, Rhodiola rosea, and other organisms with data available.
Gossypin
CAS No.: 652-78-8
Cat. No.: VC21334330
Molecular Formula: C21H20O13
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 652-78-8 |
---|---|
Molecular Formula | C21H20O13 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 |
Standard InChI Key | SJRXVLUZMMDCNG-KKPQBLLMSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Chemical Properties and Structure
Gossypin is chemically identified as 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, with alternative nomenclature including gossypetin-8-glucoside and 3,5,7,8,3',4'-hexahydroxyflavone-8-glucoside . The compound possesses a molecular formula of C₂₁H₂₀O₁₃ and a molecular weight of 480.376 g/mol, consistent across multiple analytical sources .
From a structural perspective, gossypin features a flavone core with multiple hydroxyl groups and a β-D-glucopyranosyl moiety at the 8-position, contributing to its distinctive chemical behavior and biological activities. This structural arrangement confers the compound with its characteristic physical and chemical properties, as well as its pharmacological effects.
Table 1: Physical and Chemical Properties of Gossypin
Pharmacological Activities
Antioxidant Properties
Gossypin demonstrates significant antioxidant activity, a property fundamental to many of its therapeutic effects. This antioxidant capacity is primarily attributed to its polyphenolic structure, which enables effective free radical scavenging and neutralization of reactive oxygen species . The multiple hydroxyl groups present in gossypin's structure contribute substantially to its electron-donating capabilities, allowing it to interrupt free radical chain reactions and prevent oxidative damage to cellular components .
Comparative studies have indicated that gossypin's antioxidant potency is comparable to, or in some cases superior to, other natural flavonoids. This property makes it particularly valuable in conditions characterized by oxidative stress, including inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions . The compound's ability to enhance endogenous antioxidant defense systems further amplifies its protective effects against oxidative damage .
Research has consistently demonstrated gossypin's capacity to protect various cell types from oxidative injury, suggesting broad applications in diseases where oxidative stress plays a significant pathological role. The compound's antioxidant effects appear to be dose-dependent and operate through both direct radical scavenging and enhancement of cellular antioxidant enzyme activities .
Anti-inflammatory Properties
Gossypin exhibits potent anti-inflammatory activity through multiple mechanisms, positioning it as a promising agent for inflammatory conditions. Central to its anti-inflammatory effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses . By suppressing NF-κB activation, gossypin effectively downregulates the expression of numerous pro-inflammatory mediators and cytokines .
The compound demonstrates inhibitory effects on key inflammatory mediators, including cyclooxygenase enzymes, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and inflammatory signaling molecules. These actions collectively contribute to gossypin's ability to attenuate inflammatory responses in various experimental models .
Gossypin's anti-inflammatory properties extend to various conditions characterized by chronic inflammation, including arthritis, inflammatory bowel disease, and certain skin disorders. The dual capacity of gossypin to combat both oxidative stress and inflammation—two interconnected pathological processes—enhances its therapeutic potential in chronic inflammatory diseases .
Anticancer and Antitumor Properties
Substantial evidence supports gossypin's anticancer and antitumor potential across multiple cancer types. Studies have demonstrated that gossypin can inhibit tumor growth through various mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of signaling pathways critical for cancer cell survival and proliferation .
A notable study investigated gossypin's effects on MCF-7 breast cancer cells, revealing that the compound suppresses cell growth through cytotoxic mechanisms and induces apoptosis . The research demonstrated gossypin's impact on key apoptotic markers, including Caspase-3 and Caspase-9, as well as its effects on NF-κB expression . These findings suggest that gossypin's anticancer effects may operate, in part, through modulation of apoptotic pathways and inflammatory signaling.
Gossypin has also been shown to inhibit transforming growth factor beta-activated kinase-1 (TAK1)-mediated NF-κB activation, which plays a crucial role in tumor cell survival, invasion, and osteoclastogenesis. This mechanism may contribute to gossypin's potential in preventing metastasis and bone-related complications in cancer .
The compound's anticancer effects appear to be selective, with preferential cytotoxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index. This selectivity, combined with gossypin's natural origin and minimal side effects, makes it an attractive candidate for cancer therapy, either alone or as an adjunct to conventional treatments .
Antidiabetic Properties
Gossypin demonstrates promising antidiabetic effects through multiple mechanisms affecting glucose metabolism and insulin function. Research indicates that the compound can enhance insulin sensitivity, improve glucose utilization, and protect pancreatic β-cells from damage . These actions collectively contribute to improved glycemic control in experimental models of diabetes.
The compound's antioxidant and anti-inflammatory properties appear to play significant roles in its antidiabetic effects, as oxidative stress and inflammation are key contributors to insulin resistance and pancreatic β-cell dysfunction . By attenuating these pathological processes, gossypin may help preserve insulin-producing cells and maintain their functionality.
Additionally, gossypin may influence glucose transporter expression and activity, enhancing glucose uptake by peripheral tissues. Studies suggest that the compound's effects on various signaling pathways involved in glucose metabolism contribute to its beneficial effects in diabetic conditions . These findings position gossypin as a potential complementary approach in diabetes management, particularly for addressing the underlying pathological mechanisms rather than merely managing symptoms.
Neuroprotective Properties
Gossypin exhibits significant neuroprotective effects, suggesting potential applications in various neurological disorders . The compound's neuroprotective properties appear to stem from its potent antioxidant and anti-inflammatory activities, which are particularly relevant to neurological conditions where oxidative stress and neuroinflammation play pivotal pathological roles.
Research indicates that gossypin can protect neuronal cells from damage induced by various neurotoxic insults, including oxidative stressors and inflammatory mediators . The compound's ability to cross the blood-brain barrier, though requiring further investigation, suggests its potential direct action on central nervous system tissues.
The neuroprotective effects of gossypin extend to potential applications in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke-related neural damage. By attenuating oxidative damage, reducing neuroinflammation, and potentially influencing neurotrophic factor production, gossypin may help preserve neuronal function and viability in these conditions .
Other Therapeutic Properties
Beyond its primary pharmacological activities, gossypin demonstrates several additional therapeutic properties that expand its potential clinical applications. The compound exhibits hepatoprotective effects, protecting liver cells from various forms of toxicity and potentially benefiting conditions such as alcoholic liver disease, non-alcoholic fatty liver disease, and drug-induced liver injury .
Gossypin also possesses anticonvulsant properties, suggesting potential applications in epilepsy and seizure disorders . Its anti-allergic activities indicate possible utility in allergic conditions, including asthma and allergic rhinitis . The compound's analgesic effects may benefit pain management strategies, particularly in conditions where inflammation contributes to pain perception .
Additionally, gossypin demonstrates anticataract activity, suggesting potential applications in preventing or delaying cataract formation, particularly in high-risk populations such as diabetic patients . These diverse therapeutic properties further underscore gossypin's versatility as a potential therapeutic agent across multiple disease conditions.
Mechanisms of Action
Gossypin exerts its diverse pharmacological effects through multiple molecular mechanisms and signaling pathways. A central mechanism in gossypin's activity is its inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation, immunity, cell proliferation, and apoptosis . By suppressing NF-κB activation and nuclear translocation, gossypin attenuates the expression of numerous genes involved in inflammation, cell survival, and tumorigenesis .
Research has demonstrated that gossypin inhibits RANKL-induced osteoclastogenesis in both mouse primary bone marrow cells and RAW 264.7 cells in vitro . This effect appears to be mediated, at least in part, through inhibition of the transforming growth factor beta-activated kinase-1 (TAK1)-mediated NF-κB activation pathway. This mechanism has significant implications for gossypin's potential in bone-related disorders, including osteoporosis and cancer-related bone complications .
In cancer cells, gossypin induces apoptosis through modulation of key apoptotic pathway components. Studies on MCF-7 breast cancer cells revealed that gossypin treatment affects Caspase-3, Caspase-9, and NF-κB mRNA expressions, promoting apoptotic cell death . This pro-apoptotic activity appears selective for cancer cells, with minimal effects on normal cells, suggesting specificity in its anticancer mechanisms.
Additional molecular targets of gossypin include various enzymes involved in inflammation (cyclooxygenases, lipoxygenases), oxidative stress (antioxidant enzymes), and cellular metabolism. The compound's interactions with multiple cellular targets and signaling pathways contribute to its pleiotropic effects across different physiological and pathological conditions .
Formulation and Delivery Systems
Despite gossypin's promising pharmacological profile, its therapeutic application faces challenges related to bioavailability, stability, and targeted delivery. To address these limitations, novel delivery systems have been developed, with ethosomes emerging as a particularly promising approach for gossypin administration .
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